![molecular formula C14H14N2OS B2368594 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927966-12-9](/img/structure/B2368594.png)
1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tetrahydroquinoline ring could be formed through a Povarov reaction or similar process. The thienylcarbonyl group could be introduced through a Friedel-Crafts acylation using a suitable thienylcarbonyl chloride . The amine group could be introduced through a reduction of a nitro group or an amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The tetrahydroquinoline ring would likely contribute to the rigidity of the molecule, while the amine and carbonyl groups could participate in hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amine group could be acylated or alkylated. The carbonyl group could undergo reactions typical of ketones, such as nucleophilic addition. The compound could also undergo electrophilic aromatic substitution reactions on the thienyl or quinoline rings .
Scientific Research Applications
- R 17934 , a derivative of this compound, exhibits potent anticancer effects. It interferes with microtubules in both interphase and mitotic cells, disrupting their structure and function. This direct antimitotic effect makes it promising for cancer treatment .
- In experimental tumor systems, R 17934 demonstrates activity against a wide range of tumors. Its antimicrotubular effect is more pronounced in malignant cells compared to nonmalignant host cells .
Anticancer Properties
Antitumor Activity
Mechanism of Action
Target of Action
The primary target of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is the Kinesin-like protein KIF11 . KIF11, also known as Eg5, is a motor protein that plays a crucial role in mitotic spindle formation, which is essential for cell division .
Mode of Action
It is suggested that it interacts with its target, kif11, and potentially inhibits its function . This could lead to disruption of the mitotic spindle formation, thereby halting cell division.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on KIF11. By disrupting the function of KIF11, it may interfere with mitotic spindle formation, leading to cell cycle arrest and potentially cell death .
properties
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-11-5-6-12-10(9-11)3-1-7-16(12)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYGKBPDPDMOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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